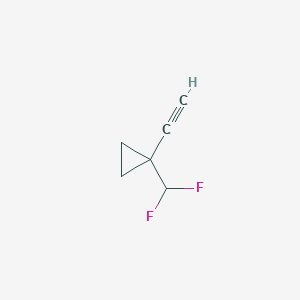

1-(Difluoromethyl)-1-ethynylcyclopropane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Difluoromethylation is a process that involves the formation of a bond between a carbon atom and a difluoromethyl group (CF2H). This process has been used in various fields of research and has benefited from the invention of multiple difluoromethylation reagents .

Synthesis Analysis

The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to carbon sites both in stoichiometric and catalytic mode. Difluoromethylation of carbon–hydrogen bonds has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis

The molecular structure of difluoromethyl compounds is characterized by the presence of a CF2H group. This group can form hydrogen bonds, which can be quantified using Abraham’s solute 1H NMR analysis .Chemical Reactions Analysis

Difluoromethylation reactions involve the formation of a bond between a carbon atom and a difluoromethyl group (CF2H). These reactions can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods .Physical And Chemical Properties Analysis

The physical and chemical properties of difluoromethyl compounds are influenced by the presence of the CF2H group. This group can form hydrogen bonds, which can affect the properties of the compound .Applications De Recherche Scientifique

Pharmaceuticals

The difluoromethyl group is a key functional moiety in medicinal chemistry due to its influence on the pharmacokinetic properties of drugs. The introduction of a difluoromethyl group into molecules can enhance their metabolic stability, membrane permeation, and binding affinity . “1-(Difluoromethyl)-1-ethynylcyclopropane” could serve as a precursor for synthesizing new compounds with potential therapeutic applications.

Agrochemicals

In agrochemistry, difluoromethylated compounds are valued for their stability and biological activity. The unique structure of “1-(Difluoromethyl)-1-ethynylcyclopropane” may be utilized in the development of novel agrochemicals that offer enhanced performance and environmental safety .

Materials Science

The incorporation of difluoromethyl groups into materials can alter their physical properties, such as solubility and thermal stability. “1-(Difluoromethyl)-1-ethynylcyclopropane” could be used in the synthesis of advanced materials for various applications, including biomedical devices .

Organic Synthesis

This compound can be a valuable building block in organic synthesis, enabling the introduction of difluoromethyl groups into complex molecules. Its application could lead to the development of novel synthetic routes and methodologies .

Medicinal Chemistry

The difluoromethyl group’s bioisosteric similarity to hydroxyl and thiol groups makes it particularly interesting in medicinal chemistry. It can be used to modify the electronic properties of molecules, potentially leading to new drug candidates with improved efficacy .

Chemical Engineering

In chemical engineering, “1-(Difluoromethyl)-1-ethynylcyclopropane” could find applications in process chemistry, where its stability under various conditions can be advantageous for developing more efficient chemical processes .

Environmental Science

The stability and reactivity of difluoromethylated compounds make them candidates for environmental remediation applications. They could be used in the development of sensors or catalysts for the detection and breakdown of environmental pollutants .

Biochemistry

In biochemistry, the introduction of difluoromethyl groups can influence protein interactions and enzyme activity. “1-(Difluoromethyl)-1-ethynylcyclopropane” might be used to study these effects or to create probes for biochemical research .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

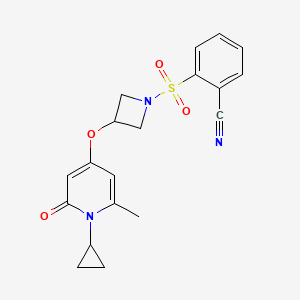

IUPAC Name |

1-(difluoromethyl)-1-ethynylcyclopropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2/c1-2-6(3-4-6)5(7)8/h1,5H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKXPQUYCCCWMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CC1)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime](/img/structure/B2591106.png)

![1,1-Bis(4-chlorophenyl)-2-[(2,4-dichlorophenyl)methylamino]ethanol](/img/structure/B2591108.png)

![1-[(5-Chlorothien-2-yl)sulfonyl]piperazine](/img/structure/B2591113.png)

![2-(3-fluoro-4-methoxybenzyl)-8-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2591119.png)

![2-Chloro-N-[(4-fluoro-1,3-benzoxazol-2-yl)methyl]acetamide](/img/structure/B2591122.png)

![Ethyl 2-(4-oxo-1,4-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetate](/img/structure/B2591126.png)

![4-[[(E)-2-cyano-3-(2,5-difluorophenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide](/img/structure/B2591128.png)